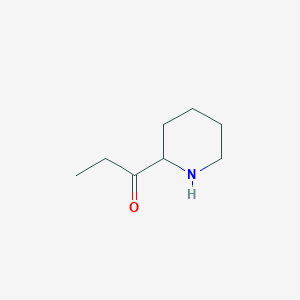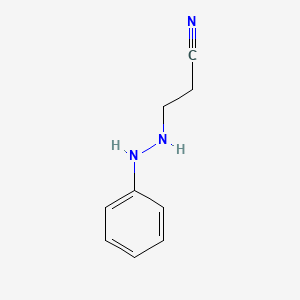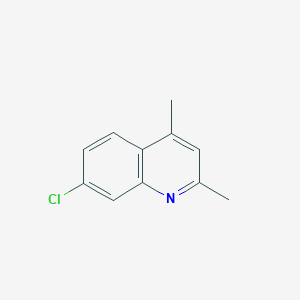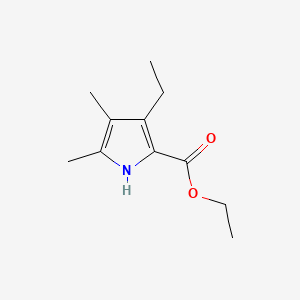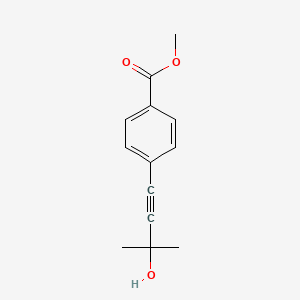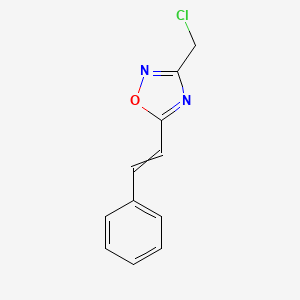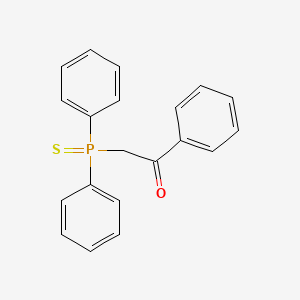
Ciprazafone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ciprazafone is a chemical compound known for its applications in the field of medicine, particularly as an antipsychotic agent. It is used to manage conditions such as schizophrenia and bipolar disorder. The compound is recognized for its efficacy in reducing symptoms associated with these mental health disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ciprazafone involves several key steps:
Condensation Reaction: The initial step involves a condensation reaction between 4-(2-hydroxyethyl)cyclohexanone and 1-(2,3-dichlorophenyl)piperazine. This reaction produces an intermediate compound.
Reducing Ammonolysis Reaction: The intermediate undergoes a reducing ammonolysis reaction to form trans-4-[2-[4-(2,3-dichlorophenyl)piperazine]-1-yl]ethyl]cyclohexylamine.
Acylation Reaction: Finally, the intermediate is subjected to an acylation reaction with N,N-dimethylmethylcarbamoyl chloride to produce this compound.
Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. The process involves the use of readily available raw materials and is designed to be economical and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: Ciprazafone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may produce alcohols .
Scientific Research Applications
Ciprazafone has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of reaction mechanisms and synthetic methodologies.
Biology: It is used in studies of neurotransmitter systems and receptor binding.
Medicine: It is used in the treatment of schizophrenia and bipolar disorder, as well as in studies of drug efficacy and safety.
Industry: It is used in the production of pharmaceuticals and as a reference standard in quality control.
Mechanism of Action
The mechanism of action of Ciprazafone involves its interaction with neurotransmitter receptors in the brain. It primarily acts as an antagonist at dopamine D2 receptors and serotonin 5-HT2A receptors. By blocking these receptors, this compound helps to reduce the symptoms of schizophrenia and bipolar disorder. The compound also has a moderate affinity for other receptors, including histamine H1 and alpha-adrenergic receptors, which may contribute to its therapeutic effects .
Comparison with Similar Compounds
- Lurasidone
- Aripiprazole
- Ziprasidone
Properties
CAS No. |
75616-03-4 |
|---|---|
Molecular Formula |
C19H18Cl2N2O2 |
Molecular Weight |
377.3 g/mol |
IUPAC Name |
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-(cyclopropylamino)-N-methylacetamide |
InChI |
InChI=1S/C19H18Cl2N2O2/c1-23(18(24)11-22-13-7-8-13)17-9-6-12(20)10-15(17)19(25)14-4-2-3-5-16(14)21/h2-6,9-10,13,22H,7-8,11H2,1H3 |
InChI Key |
GUHPHHSNJRSHLJ-UHFFFAOYSA-N |
SMILES |
CN(C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2Cl)C(=O)CNC3CC3 |
Canonical SMILES |
CN(C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2Cl)C(=O)CNC3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


